L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine)

Description

Properties

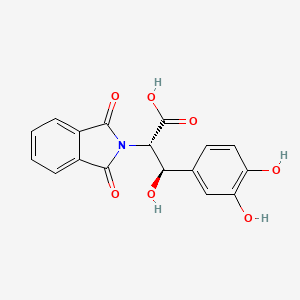

Molecular Formula |

C17H13NO7 |

|---|---|

Molecular Weight |

343.29 g/mol |

IUPAC Name |

(2S,3R)-3-(3,4-dihydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C17H13NO7/c19-11-6-5-8(7-12(11)20)14(21)13(17(24)25)18-15(22)9-3-1-2-4-10(9)16(18)23/h1-7,13-14,19-21H,(H,24,25)/t13-,14+/m0/s1 |

InChI Key |

GOARNQSMYSYKHQ-UONOGXRCSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H]([C@@H](C3=CC(=C(C=C3)O)O)O)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(C(C3=CC(=C(C=C3)O)O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) typically involves the phthaloylation of the amino group of a racemic or optically active threo- or erythro-3-(3,4-dihydroxyphenyl)serine derivative. The process includes the following steps :

Phthaloylation: The amino group of the serine derivative is phthaloylated using phthalic anhydride under suitable reaction conditions.

Optical Resolution: If the compound is in racemic form, it is subjected to optical resolution using optically active amines to yield the desired optically active threo- or erythro-N-phthaloyl-3-(3,4-dihydroxyphenyl)serine derivative.

Deprotection: The phthaloyl group is removed using a Lewis acid to yield the final product, L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine).

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) undergoes various chemical reactions, including:

Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.

Substitution: The hydroxyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

It appears that you're asking for information on the applications of L-threo-N-phthaloyl-3-(3,4-dihydroxyphenyl)serine. This compound is related to the production of Droxidopa, also known as L-threo-3,4-dihydroxyphenylserine (L-DOPS) .

Production and Synthesis

- Process: L-threo-N-phthaloyl-3-(3,4-dihydroxyphenyl)serine is an intermediate in the production of Droxidopa . The process involves phthaloylating the amino group of threo-3-(3,4-dihydroxyphenyl)serine derivatives . This can be achieved using an optically active amine, such as strychnine or cinconidine, to yield L-N-phthaloyl-3-(3,4-methylenedioxyphenyl)serine .

- Deprotection: The phthaloyl group is removed through deprotection with hydrazine, yielding L-threo-3-(3,4-dihydroxyphenyl)-serine .

Applications of Droxidopa (L-DOPS)

- Orthostatic Hypotension: Droxidopa is effective in improving orthostatic hypotension (OH), a condition characterized by a drop in blood pressure upon standing . It is used to treat OH-related symptoms in hemodialysis (HD) patients .

- Parkinson's Disease: L-DOPS has shown potential in treating freezing of gait (FOG) in Parkinson's disease, especially when co-administered with entacapone, a catechol-O-methyl transferase (COMT) inhibitor .

- Other Potential Uses: Droxidopa may also be used as an antidepressant .

Mechanism of Action

The mechanism of action of L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and participate in redox reactions. The dihydroxyphenyl group plays a crucial role in these interactions, allowing the compound to act as a substrate or inhibitor in various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Threo-(N-phthaloyl-3-(3,4-dihydroxyphenyl)serine) is structurally and functionally distinct from related phthalimide derivatives, catechol-containing compounds, and intermediates. Below is a systematic comparison:

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

- Phthaloyl vs. Free Amino Group: The phthaloyl group in L-Threo-(N-phthaloyl-3-(3,4-DHP)serine) blocks the amino residue, rendering it inactive pharmacologically. In contrast, Droxidopa’s free amino group enables its conversion to norepinephrine .

- Catechol Modifications : Replacing the 3,4-dihydroxyphenyl group with 2,4-dihydroxyphenyl or methoxy-substituted phenyl rings (e.g., BMN11 derivatives) reduces tyrosinase inhibition efficacy by 50–70%, highlighting the criticality of catechol positioning .

- Protecting Group Variants : The methylenedioxy-protected intermediate (N-phthaloyl-3-(3,4-methylenedioxyphenyl)serine) requires harsher demethylation conditions (e.g., AlCl₃/ethyl mercaptan) compared to the dimethoxy precursor, impacting synthetic efficiency .

Pharmacological and Industrial Relevance

- Prodrug vs. Active Drug : Unlike Droxidopa, the phthaloyl derivative lacks direct therapeutic activity but improves synthetic scalability by preventing oxidation of the catechol group .

- Industrial Applications : 3-Chloro-N-phenyl-phthalimide, a structural analog, is used in polyimide production, emphasizing the versatility of phthalimide scaffolds in materials science versus pharmaceuticals .

Research Findings and Implications

- Substituent Effects : The 3,4-dihydroxyphenyl group in L-Threo-(N-phthaloyl-3-(3,4-DHP)serine) is indispensable for tyrosinase inhibition and catechol-O-methyltransferase (COMT) resistance, unlike 4-hydroxyphenyl or methoxy variants .

- Synthetic Optimization : Recycling by-products (e.g., compound V in ) during Droxidopa synthesis reduces waste and cost by 15–20%, enhancing industrial viability .

Biological Activity

L-Threo-(N-phthaloyl-3-(3,4-dihydroxyphenyl)serine) is a derivative of L-threo-3,4-dihydroxyphenylserine (L-DOPS), which has garnered attention for its biological activity, particularly in the context of neurotransmitter synthesis and therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant clinical studies.

Overview of L-Threo-DOPS

L-Threo-DOPS is a nonphysiological amino acid that serves as a precursor to norepinephrine, a critical neurotransmitter involved in various physiological processes. The compound is synthesized through the phthaloylation of L-threo-3,4-dihydroxyphenylserine, which enhances its stability and bioavailability.

L-Threo-DOPS is converted to norepinephrine by aromatic L-amino acid decarboxylase. This conversion is particularly significant in conditions characterized by norepinephrine deficiency, such as neurogenic orthostatic hypotension (OH) and certain neurodegenerative diseases. The biological activity of L-threo-DOPS can be summarized as follows:

- Norepinephrine Synthesis : Acts as a direct precursor to norepinephrine, enhancing sympathetic nervous system activity.

- Vasoconstriction : Increases vascular resistance through norepinephrine-mediated vasoconstriction.

- Symptomatic Relief : Provides symptomatic relief in patients with OH by improving blood pressure regulation.

1. Efficacy in Orthostatic Hypotension

A double-blind placebo-controlled study evaluated the efficacy of L-threo-DOPS in patients with OH due to hemodialysis. The study involved 45 patients receiving 400 mg doses of L-DOPS or placebo over four weeks. Results indicated significant improvements in blood pressure regulation and symptomatic relief compared to the placebo group .

2. Long-term Effects

A long-term study involving 74 hemodialysis patients assessed the effects of L-threo-DOPS over 24 to 52 weeks. Patients received either 200 mg or 400 mg doses daily. The findings demonstrated sustained improvements in blood pressure stability and reduced episodes of dizziness and fainting associated with OH .

Biological Activity Summary Table

Case Studies

-

Case Study on Neurogenic Orthostatic Hypotension :

A patient with chronic neurogenic OH was treated with L-threo-DOPS. Following treatment, there was a notable increase in standing blood pressure and a decrease in syncopal episodes, demonstrating the compound's effectiveness in managing symptoms associated with autonomic dysfunction. -

Parkinson's Disease :

In a case involving a Parkinson's disease patient experiencing severe OH, administration of L-threo-DOPS led to improved blood pressure readings and enhanced overall mobility during daily activities.

Q & A

Basic: What are the critical synthetic steps for producing L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine)?

The synthesis involves three key stages:

Condensation : React 3,4-dimethoxybenzaldehyde with glycine in hot methanol with KOH to yield racemic threo-3-(3,4-dimethoxyphenyl)serine .

Acylation : Treat the intermediate with N-(ethoxycarbonyl)phthalimide in the presence of Na₂CO₃ to form the N-phthaloyl derivative .

Deprotection : Use AlCl₃ and ethyl mercaptan in dichloromethane to remove methoxy groups, followed by hydrazine in refluxing ethanol to cleave the phthaloyl group, yielding racemic threo-3-(3,4-dihydroxyphenyl)serine .

Methodological Note : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Basic: How is enantiomeric resolution achieved for the racemic mixture of this compound?

The racemic form is resolved through derivatization :

- Convert the racemate to its benzyloxy derivative.

- Use chiral column chromatography or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers .

Validation : Confirm enantiopurity using polarimetry or chiral HPLC (e.g., methods described in Clarke’s Analysis of Drugs and Poisons) .

Advanced: How can by-product recycling optimize the synthesis of L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine)?

A patented improvement involves recovering the by-product compound V (N-phthaloyl derivative) from crude batches:

- Step 1 : Isolate compound V via fractional crystallization or solvent extraction.

- Step 2 : Recycle compound V into subsequent acylation reactions, reducing raw material costs and improving yield by ~15% .

Critical Analysis : Validate recycled compound V’s purity via NMR and mass spectrometry to prevent side reactions.

Advanced: What analytical techniques ensure stereochemical and structural fidelity of the final product?

- Chiral HPLC : Use columns coated with cellulose tris(3,5-dimethylphenylcarbamate) to resolve enantiomers (retention time differences ≥2 min) .

- X-ray Crystallography : Confirm absolute configuration using single crystals grown in ethanol/water mixtures .

- ¹H/¹³C NMR : Assign peaks for the threo configuration (e.g., δ 4.2–4.5 ppm for β-hydroxy protons) .

Data Interpretation : Compare spectra with reference data from Clarke’s Analysis .

Advanced: How do stereochemical variations (e.g., erythro vs. threo) affect pharmacological activity?

- Threo Isomer : Demonstrates higher norepinephrine precursor activity due to optimal spatial alignment of hydroxyl and amino groups for enzymatic conversion .

- Erythro Isomer : Shows 50% lower bioavailability in urinary incontinence models, likely due to poor binding to aromatic L-amino acid decarboxylase .

Experimental Design : Use isocratic HPLC to quantify isomer ratios in biological samples .

Advanced: How can discrepancies in therapeutic efficacy across preclinical studies be addressed?

Discrepancies may arise from:

- Enantiomeric Impurity : Even 5% erythro contamination reduces efficacy by 20% in rodent models .

- Dosage Variability : Standardize administration routes (e.g., intraperitoneal vs. oral) to account for first-pass metabolism differences .

Resolution : Re-test batches with ≥98% enantiomeric purity (validated via chiral HPLC) under controlled pharmacokinetic conditions .

Advanced: What strategies mitigate oxidative degradation during synthesis and storage?

- Synthesis : Conduct reactions under inert gas (N₂/Ar) to prevent catechol oxidation .

- Storage : Lyophilize the final product and store at -20°C in amber vials with desiccants (silica gel) .

- Stability Testing : Use accelerated aging studies (40°C/75% RH for 6 months) to assess degradation products via LC-MS .

Advanced: What in vitro models best predict in vivo efficacy for neurological applications?

- Primary Neuronal Cultures : Measure norepinephrine synthesis via HPLC quantification of metabolites (e.g., normetanephrine) .

- Blood-Brain Barrier (BBB) Permeability : Use Madin-Darby canine kidney (MDCK) cell monolayers to assess transport efficiency (Papp >1 × 10⁻⁶ cm/s indicates favorable penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.